molecular formula C14H16O3S B3082806 cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 1134527-05-1

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B3082806
CAS No.: 1134527-05-1
M. Wt: 264.34 g/mol
InChI Key: ZUWIBRLZGCPRKH-VHSXEESVSA-N
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Description

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound that contains a mixture of enantiomers. It has the molecular formula C14H16O3S and a molecular weight of 264.35 g/mol . This compound is characterized by its white to off-white solid form and is used in various scientific research applications.

Preparation Methods

The synthesis of cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-thiomethylbenzoyl chloride with cyclopentane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to exert its biological effects .

Comparison with Similar Compounds

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2S)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWIBRLZGCPRKH-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
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cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
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cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
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cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
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